Carbonic Anhydrase II Inhibitory Potency: D-Penicillamine Disulfide Exhibits 4.1-Fold Higher Potency than Parent D-Penicillamine
In a direct head-to-head in vitro enzyme inhibition study, D-penicillamine disulfide (PEN-3) demonstrated significantly greater inhibitory potency against human carbonic anhydrase II (hCA II) compared to both the parent compound D-penicillamine (PEN-1) and the N-acetyl derivative (PEN-2). The IC50 value of PEN-3 for hCA II was 136.91 µM, whereas PEN-1 showed an IC50 of 563.72 µM and PEN-2 showed 364.87 µM, representing a 4.1-fold and 2.7-fold improvement in potency, respectively [1]. This differential activity profile is notable given that D-penicillamine disulfide is traditionally considered an inactive metabolite rather than a primary therapeutic agent [2].
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibition IC50 |
|---|---|
| Target Compound Data | 136.91 µM |
| Comparator Or Baseline | D-Penicillamine (PEN-1): 563.72 µM; N-Acetyl-D-penicillamine (PEN-2): 364.87 µM |
| Quantified Difference | 4.1-fold more potent than PEN-1; 2.7-fold more potent than PEN-2 |
| Conditions | In vitro enzyme inhibition assay using hCA II isolated from human erythrocyte cells |
Why This Matters
This quantitative potency difference informs selection when investigating carbonic anhydrase-related mechanisms in Wilson's disease or other conditions where penicillamine derivatives are studied, as the disulfide form unexpectedly shows superior enzyme inhibition despite its classification as an oxidation product.
- [1] D-Penicillamine (PEN-1), N-Acetyl-D-Penicillamine (PEN-2) and D Penicillamine disulfide (PEN-3) ... inhibition effects on hCA II isoenzymes were investigated. IC50 values ... 563.72, 364.87, and 136.91 µM for hCA II, respectively. View Source
- [2] Laurie SH, et al. Penicillamine disulphide complexation of copper(II) and its biological relevance. Inorganica Chimica Acta. 1981;56:135-141. View Source
